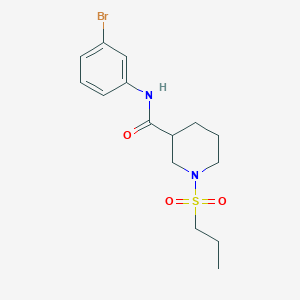
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidinecarboxamide derivative that has shown promise in various applications, including as a tool in neuroscience research.
作用機序
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide works by selectively blocking ion channels in the brain, which can affect various physiological processes. It has been shown to have a high affinity for certain types of ion channels, which allows it to selectively target them without affecting others.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to affect the function of ion channels in the brain, which can impact various physiological processes such as neurotransmitter release, synaptic plasticity, and neuronal excitability.
実験室実験の利点と制限
One of the main advantages of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is its high selectivity for certain types of ion channels, which allows researchers to selectively target them without affecting others. This can be useful in studying the role of specific ion channels in various physiological processes. However, one limitation of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide. One potential application is in the development of new treatments for neurological disorders that involve ion channel dysfunction, such as epilepsy and neuropathic pain. Additionally, further research is needed to better understand the mechanism of action of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide and its effects on various physiological processes. This could lead to the development of new tools for investigating the function of ion channels in the brain and other tissues.
合成法
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis method typically involves the use of various reagents, solvents, and catalysts, and requires a high level of expertise in organic chemistry. The specific synthesis method used can vary depending on the desired purity and yield of the final product.
科学的研究の応用
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including as a tool for investigating the function of ion channels in the brain. It has been shown to selectively block certain types of ion channels, which can help researchers better understand their role in various physiological processes.
特性
IUPAC Name |
N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-9-22(20,21)18-8-4-5-12(11-18)15(19)17-14-7-3-6-13(16)10-14/h3,6-7,10,12H,2,4-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOEPJEDVWRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
amine hydrochloride](/img/structure/B5311525.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)